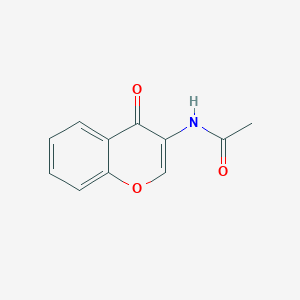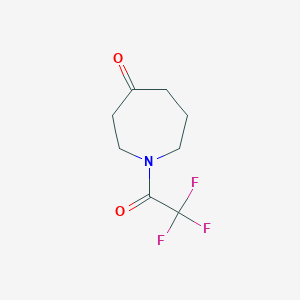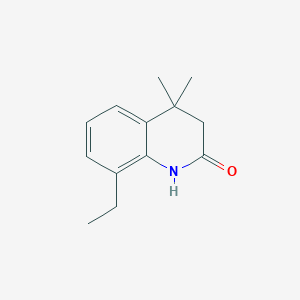![molecular formula C12H12O3 B11896257 1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one CAS No. 817555-11-6](/img/structure/B11896257.png)
1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone is a chiral organic compound with significant interest in various scientific fields. This compound features a naphthalene ring system with hydroxyl groups at the 7 and 8 positions and an ethanone group at the 1 position. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions.
Hydroxylation: Catalytic hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst can be employed to achieve the dihydroxy substitution.
Reduction: The resulting dihydroxynaphthalene is then reduced to the dihydronaphthalene derivative using hydrogenation techniques.
Acylation: Finally, the ethanone group is introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst recycling, are crucial for efficient and cost-effective production.
化学反应分析
Types of Reactions: 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学研究应用
1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant effects. Additionally, it can affect cellular signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
- 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)methanol
- 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)propane
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the naphthalene ring (ethanone vs. methanol or propane).
- Chemical Properties: These differences result in variations in reactivity, solubility, and stability.
- Applications: While all these compounds may share some applications, their unique structures can make them more suitable for specific uses. For example, the ethanone derivative may be more effective in certain oxidation reactions due to the presence of the carbonyl group.
属性
CAS 编号 |
817555-11-6 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
1-[(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)9-3-2-8-4-5-11(14)12(15)10(8)6-9/h2-6,11-12,14-15H,1H3/t11-,12+/m0/s1 |
InChI 键 |
MXKQTBLRGYPLAG-NWDGAFQWSA-N |
手性 SMILES |
CC(=O)C1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1 |
规范 SMILES |
CC(=O)C1=CC2=C(C=CC(C2O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)






![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)



